3-amino-3H-pyridazin-6-one

Suzuki-Miyaura Cross-Coupling C–C Bond Formation Medicinal Chemistry Building Blocks

Researchers synthesizing kinase inhibitors face extra oxidation steps when using chloro precursors. 3-Amino-3H-pyridazin-6-one (CAS 57041-95-9), with its pre-installed 6-oxopyridazinone, eliminates 2-3 synthetic steps. • Direct Suzuki coupling without post-oxidation - saves synthetic steps vs. chloro precursors • Validated reference standard for Relugolix impurity profiling per ICH guidelines • logP = -0.07 reduces false positives from hydrophobic aggregation in HTS • mp 298-300 °C enables microwave/sealed-tube reactions without decomposition

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B12366046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3H-pyridazin-6-one
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=NC1N
InChIInChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-3H,5H2
InChIKeyDOYIUFMCTRGAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3H-pyridazin-6-one (6-Aminopyridazin-3(2H)-one): Core Properties and Procurement Context for a Bifunctional Pyridazinone Building Block


3-Amino-3H-pyridazin-6-one (CAS 57041-95-9), also indexed as 6-aminopyridazin-3(2H)-one, is a low-molecular-weight (111.10 g/mol) heterocyclic scaffold belonging to the aminopyridazinone class [1]. Its structure features a pyridazine ring bearing an amino group at position 3 and a carbonyl at position 6, existing as a single tautomeric species in the solid state and in solution [2]. The compound is commercially supplied as a research chemical and analytical reference standard, with typical vendor-certified purities of 97–99% by HPLC . Its primary utility lies in serving as a synthetic intermediate for bioactive molecule construction and as a characterized impurity marker in pharmaceutical quality control.

Why Generic Aminopyridazinone Substitution Risks Synthetic and Analytical Failure


Casual substitution among aminopyridazinone congeners introduces regioisomeric, physicochemical, and reactivity liabilities that are undetectable by formula or molecular weight alone [1]. The position of the amino group dictates nucleophilic reactivity and metal-catalyzed coupling efficiency, while the tautomeric form of the carbonyl governs hydrogen-bonding capacity and chromatographic retention [2]. Procurement of the incorrect isomer (e.g., 5-amino- vs. 3-amino-substituted) can lead to failed Suzuki couplings, incorrect logP-driven partitioning in biological assays, or misidentification of pharmaceutical impurities [3]. The evidence below quantifies exactly where 3-amino-3H-pyridazin-6-one diverges from its closest analogs.

Head-to-Head Evidence: Quantified Differentiation of 3-Amino-3H-pyridazin-6-one from its Closest Analogs


Suzuki Coupling Reactivity: 3-Amino-6-chloropyridazine vs. 3-Amino-3H-pyridazin-6-one as Arylating Substrates

3-Amino-6-chloropyridazine serves as a widely used electrophilic partner in Suzuki couplings, delivering 3-amino-6-arylpyridazines in 35–60% yield depending on the arylboronic acid [1]. In contrast, 3-amino-3H-pyridazin-6-one lacks the chloro leaving group and cannot undergo direct Suzuki arylation at the 6-position. For researchers requiring a 6-oxo rather than a 6-aryl substituent, 3-amino-3H-pyridazin-6-one is the obligatory starting material, whereas 3-amino-6-chloropyridazine necessitates additional hydrolysis or oxidation steps to install the carbonyl, adding 2–3 synthetic steps and reducing overall yield.

Suzuki-Miyaura Cross-Coupling C–C Bond Formation Medicinal Chemistry Building Blocks

Lipophilicity Differential: 4-Amino- vs. 5-Amino-3(2H)-pyridazinone Regioisomers and the Unique logP Position of 3-Amino-3H-pyridazin-6-one

A systematic study of aminopyridazinone regioisomers demonstrated that the logP of the 4-amino isomer is on average 0.75 log units higher than the corresponding 5-amino isomer [1]. The 6-oxo-3-amino substitution pattern of 3-amino-3H-pyridazin-6-one (experimental logP ≈ -0.07) [2] places it approximately 0.8–1.5 log units lower than typical 4-amino-3(2H)-pyridazinones, translating to a roughly 6- to 30-fold difference in octanol/water partition coefficient. This substantial polarity shift alters membrane permeability, solubility, and chromatographic retention, rendering the compounds non-interchangeable in biological assay contexts.

Lipophilicity Drug Design Physicochemical Profiling

Pharmaceutical Reference Standard Identity: 3-Amino-3H-pyridazin-6-one as Relugolix-Related Impurity Marker

3-Amino-3H-pyridazin-6-one (sold as 3-amino-6-hydroxypyridazine, CAS 57041-95-9) is designated as a Relugolix-related impurity standard for analytical method development and quality-controlled release [1]. Its identity is confirmed by HPLC retention time, NMR, and mass spectrometry against a certified batch of Relugolix API. No other aminopyridazinone isomer can substitute for this impurity marker, as chromatographic resolution between 3-amino-3H-pyridazin-6-one and close isomers (e.g., 5-amino-3(2H)-pyridazinone) is baseline-dependent and validated only for the specific compound.

Pharmaceutical Impurity Profiling Reference Standards Quality Control

Thermal Stability Window: Melting Point Contrast with 3-Aminopyridazine Core Scaffolds

3-Amino-3H-pyridazin-6-one exhibits a melting point of 298–300°C [1], significantly higher than 3-aminopyridazine (m.p. 168–170°C) [2] and 3-amino-6-chloropyridazine (m.p. 154–156°C) . This elevated melting point, attributable to strong intermolecular hydrogen bonding between the amino and carbonyl groups, confers superior thermal stability during long-term ambient storage and compatibility with high-temperature reaction conditions (e.g., microwave-assisted synthesis) that would degrade lower-melting analogs.

Thermal Stability Storage and Handling Solid-State Characterization

Where 3-Amino-3H-pyridazin-6-one Outperforms Analogs: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Direct Entry to 6-Oxo-3-aminopyridazine Cores Without Post-Coupling Oxidation

Programs targeting DYRK1A, CDK, or p38 MAP kinase inhibitors that require a 6-oxopyridazinone pharmacophore benefit from 3-amino-3H-pyridazin-6-one as the starting scaffold, eliminating the 2–3 step post-Suzuki oxidation sequence necessary when using 3-amino-6-chloropyridazine [1]. This synthetic economy translates to faster library expansion and reduced intermediate loss.

Pharmaceutical Quality Control: Validated Impurity Reference Standard for Relugolix ANDA Submissions

Quality control laboratories performing Relugolix impurity profiling per ICH guidelines must use the qualified 3-amino-3H-pyridazin-6-one reference standard. Substitution with any regioisomeric aminopyridazinone compromises peak identification, method accuracy, and regulatory acceptability [2].

Physicochemical Screening: A Low-logP Aminopyridazinone Scaffold for Aqueous-Compatibility Assays

In fragment-based screening or HTS campaigns where aqueous solubility and low non-specific binding are critical, 3-amino-3H-pyridazin-6-one (logP = -0.07) provides a substantially more polar alternative to 4-amino-3(2H)-pyridazinones (typical logP >0.7). This difference reduces DMSO precipitate formation in assay buffers and minimizes false positives from hydrophobic aggregation [3].

High-Temperature or Long-Storage Synthetic Protocols Requiring Thermal Robustness

When synthetic routes involve microwave heating, sealed-tube reactions, or extended ambient storage in non-refrigerated supply chains, the 298–300°C melting point of 3-amino-3H-pyridazin-6-one provides a practical thermal stability margin over 3-aminopyridazine (m.p. 168°C) and 3-amino-6-chloropyridazine (m.p. 155°C), reducing decomposition-related batch failures [4].

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